CMPD1 - 41179-33-3

CMPD1

Catalog Number: EVT-264052
CAS Number: 41179-33-3
Molecular Formula: C22H20FNO2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CMPD1 is a small molecule that has been extensively studied for its diverse biological activities and potential therapeutic applications. It was initially identified and characterized as a highly selective inhibitor of MAP kinase-activated protein kinase 2 (MK2), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including inflammation, cell proliferation, and survival []. Subsequent research revealed that CMPD1 also exhibits microtubule-inhibiting properties, adding another layer of complexity to its biological effects [].

Vorinostat (SAHA)

Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase inhibitor (HDI) approved for treating cutaneous T-cell lymphoma. [, ] It exhibits clinical activity in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML). []

Panobinostat

Compound Description: Panobinostat is another histone deacetylase inhibitor (HDI), structurally and functionally similar to Vorinostat. []

Relevance: Research indicates that CMPD1 (MK2 inhibitor) displays synergy with Panobinostat, similar to its interaction with Vorinostat. [] This finding further supports the hypothesis that CMPD1 (MK2 inhibitor) enhances the anti-leukemic activity of HDIs through a common mechanism. []

Cytarabine

Compound Description: Cytarabine is a chemotherapy agent commonly used in treating acute myeloid leukemia (AML). []

Relevance: Unlike the synergistic interaction observed with HDIs, CMPD1 (MK2 inhibitor) exhibits an antagonistic relationship with Cytarabine. [] This finding suggests that combining CMPD1 (MK2 inhibitor) with Cytarabine might be counterproductive for AML treatment. []

5-Azacitidine

Compound Description: 5-Azacitidine is a hypomethylating agent used in treating myelodysplastic syndromes (MDS). []

Relevance: CMPD1 (MK2 inhibitor) interacts additively with 5-Azacitidine, meaning their combined effect is equal to the sum of their individual effects. [] This interaction contrasts with the synergy observed with HDIs, indicating that CMPD1 (MK2 inhibitor)'s interactions are drug-specific. []

SB202190

Compound Description: SB202190 is a selective inhibitor of p38α/β, a mitogen-activated protein kinase involved in cellular responses to stress and inflammation. []

Relevance: Although both SB202190 and CMPD1 (MK2 inhibitor) target components of the p38-SAPK/JNK pathway, SB202190 does not enhance the anti-leukemic activity of SAHA. [] This difference suggests that CMPD1 (MK2 inhibitor)'s synergistic effects are not solely due to p38 inhibition and might involve other targets or mechanisms. []

LY2228820

Compound Description: LY2228820 is another selective inhibitor of p38α/β, similar to SB202190. []

Relevance: Like SB202190, LY2228820 fails to augment the anti-leukemic activity of SAHA, further supporting the notion that CMPD1 (MK2 inhibitor)'s mechanism of action is distinct from general p38 inhibition. []

SP600125

Compound Description: SP600125 is an inhibitor of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase belonging to the same family as p38. []

Relevance: Despite targeting a closely related kinase within the p38-SAPK/JNK pathway, SP600125 does not modulate the activity of SAHA. [] This finding highlights the specificity of CMPD1 (MK2 inhibitor)'s interaction with the p38-SAPK/JNK pathway and its role in enhancing HDI activity. []

Vinblastine and Vincristine

Compound Description: Vinblastine and Vincristine are vinca alkaloid microtubule-destabilizing agents. []

Relevance: Research showed that both Vinblastine and Vincristine exhibited dose-dependent synergy with Vorinostat, similar to the interaction observed with CMPD1 (MK2 inhibitor). [] This finding, combined with evidence suggesting that CMPD1 can also act as a microtubule destabilizer, led researchers to investigate the potential link between microtubule dynamics and the synergistic effects observed with both CMPD1 and vinca alkaloids. []

Taxol (Paclitaxel)

Compound Description: Taxol is a microtubule-stabilizing agent, unlike the destabilizing effects of vinca alkaloids. []

Relevance: Taxol only potentiated histone deacetylase inhibitor (KDI) activity in about half of the AML cell lines tested, showing a less consistent synergistic effect than CMPD1 (MK2 inhibitor) or vinca alkaloids. [] This suggests that while microtubule dynamics may play a role in the synergy between KDIs and MTAs, the specific mechanism of action might differ between microtubule destabilizers and stabilizers. []

Source and Classification

MK2 is classified under the Mitogen-Activated Protein Kinase-Activated Protein Kinases family, which are serine/threonine kinases. These enzymes are activated by p38 mitogen-activated protein kinase and play crucial roles in regulating cellular responses to stress, cytokine production, and cell cycle control. The MK2a inhibitors are specifically designed to target this kinase's activity, thus modulating its downstream effects on cellular processes.

Synthesis Analysis

The synthesis of MK2 inhibitors has been explored through various methodologies. Notably, microwave-assisted synthesis techniques have gained attention for their efficiency and yield improvements. The Suzuki-Miyaura cross-coupling reaction is a prominent method used to synthesize these compounds. For instance, the synthesis of the MK2 inhibitor PF-3644022 involved multiple steps:

  1. Formation of Amino Compounds: Starting from commercially available materials, amino compounds were synthesized through diazotization followed by reactions with thioglycolates.
  2. Cross-Coupling Reactions: The key step involved using palladium-catalyzed Suzuki-Miyaura coupling to form biaryl bonds, which are crucial for the activity of these inhibitors.
  3. Optimization: Parameters such as temperature (around 150 °C) and reaction time (approximately 2 hours) were optimized to enhance yield and purity .
Molecular Structure Analysis

The molecular structure of MK2 inhibitors typically features a core structure that allows for interaction with the active site of the MK2 enzyme. These compounds often include:

  • Aromatic Rings: Essential for binding interactions.
  • Functional Groups: Such as amines and hydroxyls that can participate in hydrogen bonding or ionic interactions with the enzyme.
  • Chiral Centers: Which may influence the pharmacodynamics and pharmacokinetics of the inhibitors.

For example, PF-3644022 has a complex structure that includes multiple rings and functional groups that enhance its binding affinity to MK2 .

Chemical Reactions Analysis

The chemical reactions involving MK2 inhibitors primarily focus on their synthesis and activation mechanisms. Key reactions include:

  1. Suzuki-Miyaura Cross-Coupling: This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, critical for constructing the biaryl framework common in MK2 inhibitors.
    Ar X+Ar B OH 2Pd catalystAr Ar +BX3\text{Ar X}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{BX}_3
    where Ar represents an aromatic group and X is a halogen .
  2. Rearrangement Reactions: These may occur during intermediate steps in synthesis, affecting yield and product distribution.
Mechanism of Action

The mechanism by which MK2 inhibitors exert their effects involves competitive inhibition at the active site of the kinase. By binding to this site, they prevent substrate phosphorylation, which is crucial for downstream signaling pathways associated with inflammation and stress responses.

  1. Inhibition of Phosphorylation: The binding of an inhibitor like CMPD1 disrupts the phosphorylation cascade initiated by p38 MAPK.
    MK2+SubstrateInhibitorInactive Complex\text{MK2}+\text{Substrate}\xrightarrow{\text{Inhibitor}}\text{Inactive Complex}

This action has been shown to significantly reduce inflammatory cytokine production and viral replication in various studies .

Physical and Chemical Properties Analysis

MK2 inhibitors exhibit distinct physical and chemical properties that are essential for their biological activity:

  • Solubility: Many MK2 inhibitors are designed to be soluble in aqueous solutions to facilitate bioavailability.
  • Stability: The stability of these compounds under physiological conditions is crucial; modifications may be made to enhance metabolic stability.
  • Molecular Weight: Typically ranges from 300 to 500 g/mol, which balances potency with pharmacokinetic properties.

These properties are crucial for their effectiveness as therapeutic agents .

Applications

The applications of MK2 inhibitors extend across various fields:

  1. Anti-inflammatory Therapy: Due to their ability to modulate cytokine production, they hold promise for treating chronic inflammatory diseases such as rheumatoid arthritis.
  2. Antiviral Agents: Research has shown that inhibiting MK2 can significantly reduce viral replication in infections like Chikungunya virus, highlighting its potential in antiviral drug development .
  3. Cancer Treatment: By interfering with cell cycle regulation and apoptosis pathways mediated by MK2, these inhibitors may provide therapeutic benefits in oncology.

Properties

CAS Number

41179-33-3

Product Name

MK2a Inhibitor

IUPAC Name

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide

Molecular Formula

C22H20FNO2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)

InChI Key

ODYAQBDIXCVKAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Solubility

Soluble in DMSO

Synonyms

CMPD1; CMPD-1; CMPD 1; IN1225; IN-1225; IN 1225;

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.